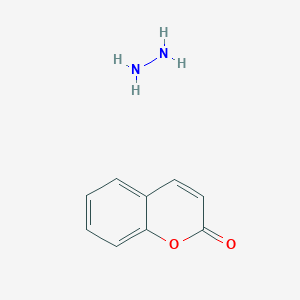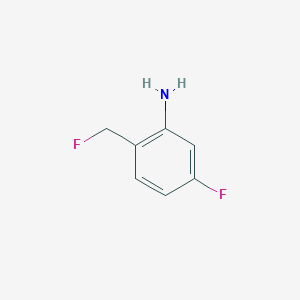
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid is a compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reaction time, as well as employing purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the phenyl group using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
科学研究应用
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The phenyl group provides hydrophobic interactions, enhancing binding affinity to target molecules.
相似化合物的比较
Similar Compounds
(1R,2R)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid: A stereoisomer with different spatial arrangement.
(1S,2S)-1-(tert-butoxycarbonylamino)-2-methyl-cyclopropanecarboxylic acid: A similar compound with a methyl group instead of a phenyl group.
Uniqueness
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a phenyl group. This combination of features makes it a valuable compound for studying stereochemical effects and for use in asymmetric synthesis.
属性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC 名称 |
(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11?,15-/m0/s1 |
InChI 键 |
VMOVYASDUSWBOL-MHTVFEQDSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@]1(CC1C2=CC=CC=C2)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


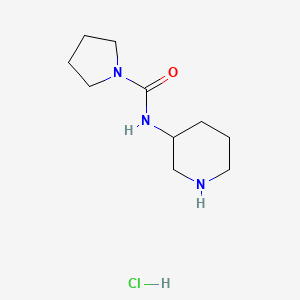

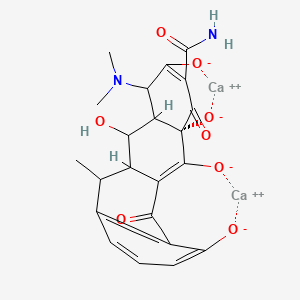
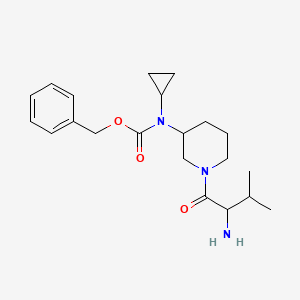
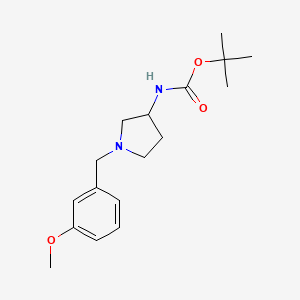
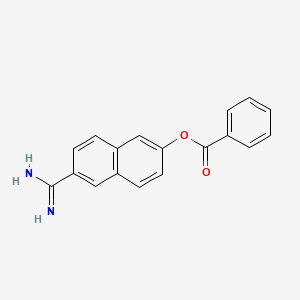
![2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)

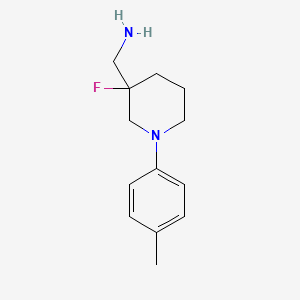
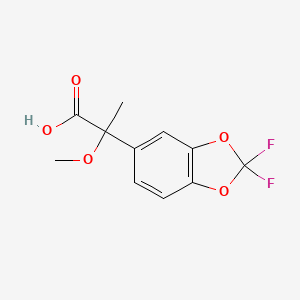
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793671.png)
![(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B14793674.png)
